molecular formula C15H18BrNO4 B11804619 6-Bromo-3-methoxy-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde

6-Bromo-3-methoxy-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde

Cat. No.: B11804619
M. Wt: 356.21 g/mol
InChI Key: ILBNSHTXFBVQQE-UHFFFAOYSA-N
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Description

6-Bromo-3-methoxy-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methoxy-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde typically involves multiple steps, including the introduction of the bromine atom, the methoxy group, and the piperidine ring. Common synthetic routes may involve:

    Bromination: Introduction of the bromine atom to the benzaldehyde ring.

    Methoxylation: Addition of the methoxy group to the benzaldehyde ring.

    Piperidinylation: Attachment of the piperidine ring through an ethoxy linker.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methoxy-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to an alcohol.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Formation of 6-Bromo-3-methoxy-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzoic acid.

    Reduction: Formation of 6-Bromo-3-methoxy-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-3-methoxy-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-3-methoxy-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The bromine atom, methoxy group, and piperidine ring each contribute to the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde: Similar structure but lacks the bromine atom.

    6-Bromo-2-methoxybenzaldehyde: Similar structure but lacks the piperidine ring.

    2-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde: Similar structure but lacks the bromine and methoxy groups.

Uniqueness

6-Bromo-3-methoxy-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the bromine atom, methoxy group, and piperidine ring allows for a wide range of chemical reactions and interactions, making it a valuable compound in scientific research.

Properties

Molecular Formula

C15H18BrNO4

Molecular Weight

356.21 g/mol

IUPAC Name

6-bromo-3-methoxy-2-(2-oxo-2-piperidin-1-ylethoxy)benzaldehyde

InChI

InChI=1S/C15H18BrNO4/c1-20-13-6-5-12(16)11(9-18)15(13)21-10-14(19)17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3

InChI Key

ILBNSHTXFBVQQE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Br)C=O)OCC(=O)N2CCCCC2

Origin of Product

United States

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